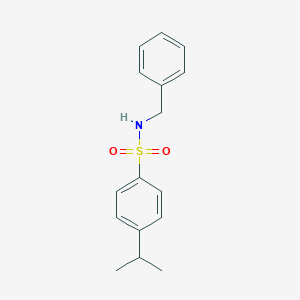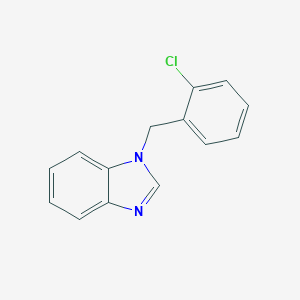![molecular formula C13H12N4O4 B352165 N,N'-bis[(E)-furan-2-ilmetilidenamino]propandiamida CAS No. 795-25-5](/img/structure/B352165.png)
N,N'-bis[(E)-furan-2-ilmetilidenamino]propandiamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide is an organic compound characterized by the presence of furan rings and imine groups
Aplicaciones Científicas De Investigación
N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of advanced materials and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide typically involves the condensation reaction between furan-2-carbaldehyde and propanediamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bonds, resulting in the desired product.
Industrial Production Methods
Industrial production of N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine groups can be reduced to form the corresponding amines.
Substitution: The furan rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Mecanismo De Acción
The mechanism of action of N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis[(E)-pyridin-2-ylmethylideneamino]propanediamide
- N,N’-bis[(E)-thiophen-2-ylmethylideneamino]propanediamide
Uniqueness
N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide is unique due to the presence of furan rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules.
Propiedades
IUPAC Name |
N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c18-12(16-14-8-10-3-1-5-20-10)7-13(19)17-15-9-11-4-2-6-21-11/h1-6,8-9H,7H2,(H,16,18)(H,17,19)/b14-8+,15-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIGZIILRDTVPO-VOMDNODZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CC(=O)NN=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)






![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)
![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)
![12-Acetylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B352179.png)

![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)
